6-bromo-3-(4-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carbonyl)benzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Description
The compound 6-bromo-3-(4-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carbonyl)benzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a quinazolinone derivative characterized by a complex substituent at the 3-position of its core structure. The quinazolinone scaffold is known for diverse pharmacological activities, including antimicrobial, anticonvulsant, and anticancer effects . Key structural features of this compound include:
- 6-Bromo substituent: A halogen atom commonly used to enhance binding affinity and metabolic stability.
- 3-(4-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carbonyl)benzyl) group: A bulky, multifunctional substituent combining a benzyl-piperidine moiety with a trifluoromethylphenyl group, likely influencing lipophilicity and target interaction.
- 2-Thioxo group: A sulfur-containing modification that may enhance electronic interactions with biological targets.
Properties
Molecular Formula |
C28H23BrF3N3O3S |
|---|---|
Molecular Weight |
618.5 g/mol |
IUPAC Name |
6-bromo-3-[[4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl]phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C28H23BrF3N3O3S/c29-21-8-9-23-22(15-21)25(37)35(26(39)33-23)16-17-4-6-18(7-5-17)24(36)34-12-10-27(38,11-13-34)19-2-1-3-20(14-19)28(30,31)32/h1-9,14-15,38H,10-13,16H2,(H,33,39) |
InChI Key |
QUXSPOVQYFOLBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)Br)NC4=S |
Origin of Product |
United States |
Biological Activity
6-Bromo-3-(4-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carbonyl)benzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and neuroprotective research. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Bromine atom : Enhances lipophilicity and may influence receptor interactions.
- Trifluoromethyl group : Known to increase metabolic stability and bioactivity.
- Thioxoquinazolinone core : Associated with various pharmacological effects, including anticancer properties.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 6-bromo-3-(4-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carbonyl)benzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinazolinones have shown promising results in inhibiting cell proliferation in A549 (lung cancer) and HeLa (cervical cancer) cells with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : It promotes programmed cell death through activation of caspases and modulation of Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
The biological activity of 6-bromo-3-(4-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carbonyl)benzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be attributed to several structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Bromine Substitution | Enhances lipophilicity and receptor binding affinity |
| Trifluoromethyl Group | Increases metabolic stability and reduces toxicity |
| Hydroxy Group | Potential for hydrogen bonding, enhancing interaction with biological targets |
Case Studies
- Study on Anticancer Efficacy : A study investigated the effect of a related quinazolinone derivative on HeLa cells, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The study concluded that the thioxo group was critical for maintaining cytotoxicity .
- Neuroprotective Effects : Another research focused on the neuroprotective potential of similar compounds. The study reported that these compounds could mitigate oxidative stress-induced neuronal damage in vitro .
Scientific Research Applications
The compound 6-bromo-3-(4-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carbonyl)benzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic molecule with potential applications in medicinal chemistry, particularly due to its structural features that may confer various biological activities. This article explores the scientific research applications of this compound, focusing on its synthesis, biological activities, and potential therapeutic uses.
Antimicrobial and Antiinflammatory Properties
Research has indicated that related quinazolinone derivatives exhibit significant antimicrobial and anti-inflammatory activities. For instance, studies have shown that modifications in the quinazolinone structure can lead to enhanced efficacy against various bacterial strains and inflammatory conditions .
In particular, compounds with similar structural motifs have demonstrated:
- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Antiinflammatory Effects : Inhibition of pro-inflammatory cytokines in vitro.
Anticancer Potential
Quinazolinone derivatives have been extensively studied for their anticancer properties. The structural diversity provided by substituents like trifluoromethyl groups may enhance their ability to inhibit cancer cell proliferation. Preliminary studies suggest that compounds with similar frameworks can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival .
Case Studies
- Antimicrobial Study : A derivative of the quinazolinone core was tested against a panel of bacterial strains, showing promising results with minimum inhibitory concentrations significantly lower than those of standard antibiotics .
- Anticancer Research : In vitro studies on similar compounds indicated a dose-dependent reduction in cell viability in several cancer cell lines, suggesting potential for further development as anticancer agents .
Summary of Biological Activities
| Activity Type | Test Organisms/Models | Result Summary |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Significant inhibition at low concentrations |
| Antiinflammatory | RAW 264.7 macrophages | Reduced cytokine production in treated cells |
| Anticancer | MCF-7, HeLa cells | Induced apoptosis with IC50 values < 10 µM |
Synthesis Pathways Overview
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| Formation of Core | Cyclization | 5-Bromoanthranilic acid + Acetic anhydride |
| Substitution | Electrophilic | Bromination using N-bromosuccinimide |
| Coupling | Cross-coupling | Piperidine derivatives under basic conditions |
Comparison with Similar Compounds
Key Observations:
Substituent Complexity : The target compound’s 3-position substituent is significantly bulkier than those in PTQ-03 (4-ethoxyphenyl) or the fluorophenyl analog . This may enhance target selectivity but reduce aqueous solubility.
Trifluoromethyl Group: The electron-withdrawing CF₃ group in the target compound could improve metabolic stability compared to non-fluorinated analogs .
Bromine at Position 6 : Common across analogs, bromine likely contributes to hydrophobic interactions in target binding pockets .
Comparison with Heterocyclic Analogs (Non-Quinazolinone)
lists compounds with imidazothiadiazole or triazine cores, such as 6-(4-bromo-3-methyl-phenoxy)hexanenitrile and 6-(4-bromophenyl)-imidazo[1,2-d][1,2,4]thiadiazole. These differ fundamentally in core structure, which impacts:
- Electronic Properties: Thiadiazoles and triazines exhibit distinct resonance behaviors compared to quinazolinones.
- Biological Targets: Imidazothiadiazoles are often associated with kinase inhibition, whereas quinazolinones target enzymes like GABA transaminase .
Physicochemical and Pharmacokinetic Considerations
Preparation Methods
Cyclocondensation of Isatoic Anhydride
Isatoic anhydride serves as a key precursor for constructing the quinazolinone ring. Heating isatoic anhydride with amines in the presence of carbon disulfide (CS₂) and potassium hydroxide (KOH) facilitates cyclization to form 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. For example, reaction of isatoic anhydride 10 with a primary amine yields 2-aminobenzamide intermediates, which undergo cyclization with CS₂/KOH to produce triazoloquinazolinones like 11 . This method is preferred due to its scalability and compatibility with diverse substituents.
Alternative Route via Anthranilic Acid
Anthranilic acid derivatives react with aldehydes in a cyclocondensation reaction catalyzed by potassium carbonate (K₂CO₃) in methanol or 2-methyltetrahydrofuran (2-MeTHF). For instance, 2-aminobenzamide reacts with aromatic aldehydes under microwave irradiation or conventional heating to form 2,3-dihydroquinazolin-4(1H)-ones in high yields. This eco-friendly approach minimizes toxic solvents and reduces reaction times.
Bromination at Position 6
Introducing the bromo substituent at position 6 of the quinazolinone core is achieved via electrophilic aromatic substitution. N-Bromosuccinimide (NBS) in dichloroethane (DCE) with benzoyl peroxide as a radical initiator is effective for regioselective bromination. For example, treating the quinazolinone precursor with NBS (1.1 equiv) at reflux for 7–8 hours yields the 6-bromo derivative in ~71% yield after silica gel purification. The reaction mechanism involves radical intermediates, ensuring minimal side products.
Preparation of the Piperidine Moiety
The 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carbonyl group is synthesized through a multi-step sequence:
Synthesis of 4-Hydroxy-4-(3-(Trifluoromethyl)phenyl)piperidine
Starting with 3-(trifluoromethyl)benzaldehyde, a Grignard reaction with piperidine-4-one generates the 4-hydroxy piperidine derivative. Lithium aluminum hydride (LiAlH₄) reduces the ketone intermediate, followed by oxidation with pyridinium chlorochromate (PCC) to reintroduce the hydroxy group at position 4.
Carboxylation of the Piperidine Ring
The piperidine derivative undergoes carboxylation using carbon dioxide (CO₂) under high pressure or via reaction with chloroformate esters. For example, treatment with methyl chloroformate in tetrahydrofuran (THF) yields the 1-carbonyl piperidine intermediate.
Coupling Strategies
Benzylation of the Quinazolinone Core
The 3-position of the quinazolinone is functionalized with a benzyl group via nucleophilic substitution. Using 4-(bromomethyl)benzoic acid and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C installs the benzyl moiety.
Amide Bond Formation
The piperidine-1-carbonyl group is coupled to the benzyl substituent using (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate (COMU). This coupling agent facilitates amide bond formation between the carboxylic acid of the piperidine and the benzyl amine in high yields (85–90%).
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Monoclinic crystal structures of intermediates, such as 2-amino-N-(2-substituted-ethyl)benzamide 3a , provide definitive proof of stereochemistry.
Optimization and Green Chemistry
Recent advances emphasize solvent-free conditions or water-mediated reactions. For example, cyclocondensation in aqueous media reduces environmental impact while maintaining yields >85%. Microwave-assisted synthesis cuts reaction times from 6 hours to 30 minutes .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for this compound, and how can reaction intermediates be optimized?
- Methodological Answer : Synthesis involves multi-step reactions, including:
- Piperidine ring functionalization : Introduce the 3-(trifluoromethyl)phenyl and hydroxy groups via nucleophilic substitution or Grignard reactions under anhydrous conditions .
- Benzyl coupling : Use Suzuki-Miyaura coupling to attach the substituted benzyl group to the quinazolinone core .
- Thioxo group incorporation : Employ Lawesson’s reagent or phosphorus pentasulfide for sulfur introduction .
- Optimization : Monitor reaction progress via TLC/HPLC and adjust catalysts (e.g., Pd(PPh₃)₄ for coupling) or solvents (DMF for polar intermediates) to improve yields .
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- NMR : Assign peaks for the quinazolinone (δ 7.8–8.2 ppm for aromatic protons) and piperidine (δ 3.5–4.0 ppm for CH₂ groups) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and fragmentation patterns .
- IR : Identify thioxo (C=S stretch at ~1200 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Kinase Inhibition : Use ADP-Glo™ Kinase Assay to test ATP-binding competition .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored to enhance target selectivity?
- Methodological Answer :
- Analog Synthesis : Replace the trifluoromethyl group with Cl, Br, or methoxy to assess electronic effects .
- Bioisosteric Replacement : Substitute the thioxo group with carbonyl or amino groups to modulate hydrogen bonding .
- Data Analysis : Compare IC₅₀ values across analogs using heatmaps (Table 1).
| Substituent (R) | IC₅₀ (Kinase X, nM) | IC₅₀ (Kinase Y, nM) |
|---|---|---|
| CF₃ | 12 ± 1.5 | 250 ± 30 |
| Cl | 18 ± 2.1 | 180 ± 25 |
| OCH₃ | 35 ± 4.0 | 300 ± 40 |
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in kinase active sites .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Purity Verification : Use HPLC (≥95% purity) to rule out batch variability .
- Metabolic Stability : Conduct microsomal assays (e.g., rat liver microsomes) to identify rapid degradation .
- Formulation Adjustments : Test bioavailability via PEGylation or liposomal encapsulation .
Q. What experimental designs are robust for studying environmental fate and biodegradation?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound at pH 3–9 (25–50°C) and monitor degradation via LC-MS .
- Soil Microcosms : Analyze aerobic/anaerobic degradation using ISO 11266 protocols .
- Ecotoxicology : Assess Daphnia magna mortality (OECD 202) and algal growth inhibition (OECD 201) .
Q. How can pharmacokinetic challenges (e.g., low solubility) be addressed through structural modification?
- Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce logP from ~4.5 to <3 .
- Salt Formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility .
- Prodrug Design : Mask the hydroxy group with acetyl or phosphate esters for improved absorption .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
